Product packaging for Clausenamide(Cat. No.:CAS No. 103541-15-7)

Clausenamide

Cat. No.: B011721
CAS No.: 103541-15-7
M. Wt: 297.3 g/mol
InChI Key: WGYGSZOQGYRGIP-UHFFFAOYSA-N
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Description

Clausenamide is a biologically active alkaloid isolated from the leaves of Clausena lansium (Lour.) Skeels, commonly known as Wampee. This compound is a promising multi-target agent for neurological and other biomedical research applications. Key Research Applications: Neuroscience and Alzheimer's Disease Research: As a leading candidate for anti-dementia therapy, this compound improves cognitive function under both normal and pathological conditions. Its neuroprotective efficacy is demonstrated in models of Alzheimer's disease, where it inhibits β-amyloid (Aβ) toxicity, reduces neuronal apoptosis, and blocks neurofibrillary tangle formation by suppressing the hyperphosphorylation of tau protein. Mechanism of Action in Neuroprotection: The compound's cognitive-enhancing effects are mediated through multi-target actions. It induces a mild elevation of intracellular Ca²⁺ concentrations, primarily from internal stores via the IP3 pathway, which is crucial for synaptic plasticity. Furthermore, it modulates cholinergic function, promotes neuronal survival, and activates key cellular signaling pathways involved in learning and memory, including those that bolster synaptic plasticity both in efficacy and structure. Acute Lung Injury (ALI) Research: Research indicates that L-Clausenamide exhibits protective effects in models of ALI. It alleviates lipopolysaccharide (LPS)-induced oxidative stress, mitochondrial membrane potential loss, and structural dysfunction in lung epithelial cells. This activity is associated with targeting AKT1 and inhibiting ROS-activated caspase-3-dependent apoptosis. Hepatoprotective Research: The enantiomer (+)-Clausenamide has shown significant protective effects against drug-induced liver injury (DILI), particularly from acetaminophen overdose. It acts by specifically inhibiting hepatocyte ferroptosis, a form of programmed cell death, through direct interaction with the Keap1 protein, which stabilizes Nrf2 and activates the antioxidant Keap1-Nrf2 pathway. Note: This product is intended for Research Use Only (RUO) and is not approved for human consumption, diagnostic, or therapeutic applications. Please handle all compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO3 B011721 Clausenamide CAS No. 103541-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYGSZOQGYRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103541-15-7
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 240 °C
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Derivation Methodologies

Extraction and Purification Techniques from Natural Sources

Clausenamide is primarily extracted from the leaves, stems, and fruits of Clausena lansium. rsc.orgmdpi.comgoogle.com Early isolation efforts involved the aqueous extract of the leaves. researchgate.netarkat-usa.orgsemanticscholar.org

Typical extraction procedures from plant material involve using solvents to dissolve the target compounds. For instance, an extraction method for other compounds from Clausena lansium involved grinding dried plant material and extracting with fermented ethanol. researchgate.net While specific detailed protocols for this compound extraction from natural sources are not extensively detailed in the provided snippets, the general principle involves separating the desired compounds from the complex plant matrix.

Purification of this compound from crude extracts often employs chromatographic techniques. Silica gel column chromatography is a common method used to isolate and purify compounds from natural sources, including this compound metabolites. nih.gov Column chromatography is a widely used technique for separating mixtures based on differential partitioning between a stationary phase and a mobile phase. tricliniclabs.commicrobenotes.comksu.edu.sa

Recrystallization is another purification method that can be used, particularly in synthetic routes, to obtain pure products, potentially avoiding the need for column chromatography at every step. arkat-usa.orgsemanticscholar.org

Spectroscopic and Chromatographic Methods for Initial Structural Elucidation

Structural elucidation of this compound and its related compounds relies heavily on spectroscopic and chromatographic methods.

Spectroscopic techniques provide crucial information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework and the types of protons and carbons present in the molecule. frontiersin.orgsemanticscholar.orgnih.govlibretexts.orgegyankosh.ac.inaist.go.jp NMR spectra provide details on chemical shifts, splitting patterns, and integration, which are vital for piecing together the molecular structure. libretexts.orgegyankosh.ac.in

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which helps in determining the molecular formula and identifying structural fragments. frontiersin.orgsemanticscholar.orgnih.govlibretexts.orgegyankosh.ac.in The presence of nitrogen in a molecule can often be inferred from an odd-numbered molecular ion peak in the mass spectrum. libretexts.orgegyankosh.ac.in High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact molecular formula. frontiersin.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as N-H and carbonyl groups in amides. frontiersin.orglibretexts.orgrsc.orglehigh.edu Primary amines typically show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ range. libretexts.org

Chromatographic methods are essential for separating this compound from other compounds in the extract and for analyzing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used for separating and analyzing components in a sample. tricliniclabs.complos.orgopenaccessjournals.com It is widely used in chemical and biological research and for quality control. openaccessjournals.com RP-HPLC-DAD (Reverse-Phase HPLC with Diode Array Detection) has been used for the analysis of this compound and its metabolites. nih.gov HPLC offers high precision and resolution. openaccessjournals.com

Thin Layer Chromatography (TLC): TLC is a relatively quick method for identifying substances and checking the purity of compounds, requiring small quantities of material. tricliniclabs.commicrobenotes.comccamp.res.in It involves separating components on a thin layer of adsorbent material. microbenotes.comccamp.res.in

Gas Chromatography (GC): While HPLC is more versatile for both volatile and non-volatile substances, GC is suitable for volatile compounds. microbenotes.comopenaccessjournals.com GC can be used in the analysis of reaction states during synthesis. google.com

The combination of these spectroscopic and chromatographic techniques allows for the comprehensive structural elucidation of this compound. egyankosh.ac.inlehigh.edu

Characterization of Stereoisomers and Racemic Mixtures from Natural Isolation

This compound's four chiral centers lead to the possibility of numerous stereoisomers. researchgate.netrsc.orgnih.gov Natural isolation from Clausena lansium often yields this compound as a racemic mixture, meaning it contains equal amounts of enantiomers. arkat-usa.orgsemanticscholar.orgresearchgate.netgoogle.com

Characterizing the stereoisomers and resolving racemic mixtures is crucial because different enantiomers can exhibit different biological activities. rsc.orgnih.govgoogle.com For this compound, (-)-clausenamide has been identified as the primary active enantiomer, while the (+)-enantiomer is reported to be less active and potentially more toxic. rsc.orgnih.govgoogle.com

Methods for characterizing and separating stereoisomers include:

Chiral Chromatography: This specialized type of chromatography, such as using chiral columns, is employed to separate enantiomers based on their differential interactions with a chiral stationary phase. researchgate.netgoogle.complos.org Capillary electrophoresis is also mentioned as a rapid method for isomer separation. researchgate.net

Optical Rotation: Measuring the optical rotation of a sample indicates the presence and proportion of enantiomers. A racemic mixture will have zero optical rotation. semanticscholar.orgrsc.org

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. rsc.orgfrontiersin.orgrsc.org Comparing experimental ECD spectra with calculated spectra for different possible configurations helps assign the absolute stereochemistry. rsc.orgrsc.org

Mosher's Method and Snatzke's Method: These are chemical methods used in conjunction with NMR spectroscopy to determine the absolute configuration of chiral centers, particularly in complex molecules. rsc.orgrsc.org

The identification and characterization of the configuration of this compound enantiomers have been achieved, and methods for chiral separation and quality control have been developed. researchgate.net

Data Table: Spectroscopic and Chromatographic Methods Used in this compound Studies

MethodPurposeKey Information ProvidedReferences
¹H NMR SpectroscopyStructural ElucidationProton environments, chemical shifts, coupling patterns frontiersin.orgsemanticscholar.orgnih.govlibretexts.orgegyankosh.ac.inaist.go.jp
¹³C NMR SpectroscopyStructural ElucidationCarbon framework, types of carbon atoms frontiersin.orgsemanticscholar.orgegyankosh.ac.in
Mass Spectrometry (MS)Molecular Weight and Fragmentation AnalysisMolecular formula, structural fragments frontiersin.orgsemanticscholar.orgnih.govlibretexts.orgegyankosh.ac.inlehigh.edu
Infrared (IR) SpectroscopyIdentification of Functional GroupsPresence of N-H, C=O, etc. frontiersin.orglibretexts.orgrsc.orglehigh.edu
HPLCSeparation, Purification, and AnalysisSeparation of components, purity assessment nih.govtricliniclabs.commicrobenotes.complos.orgopenaccessjournals.com
TLCSeparation and Purity Checking (Qualitative)Rapid assessment of components and purity nih.govtricliniclabs.commicrobenotes.comccamp.res.in
Chiral ChromatographyEnantiomer SeparationSeparation of individual enantiomers researchgate.netgoogle.complos.org
Optical RotationAssessment of ChiralityPresence and proportion of enantiomers semanticscholar.orgrsc.org
ECD SpectroscopyAbsolute Configuration DeterminationStereochemical assignment rsc.orgfrontiersin.orgrsc.org

Data Table: Properties of this compound Enantiomers

Property(-)-Clausenamide(+)-ClausenamideRacemic this compoundReferences
Natural OccurrenceYesYesYes arkat-usa.orgsemanticscholar.orgresearchgate.netgoogle.com
Biological ActivityPrimary ActiveInactiveExhibits activity (due to (-)-isomer) rsc.orgarkat-usa.orgnih.govsemanticscholar.orgresearchgate.netgoogle.com
ToxicityLowerGreater rsc.orgnih.gov

Note: The biological activity and toxicity data are included only to highlight the importance of stereochemical characterization and are not intended to provide dosage or safety information.

Synthetic Strategies and Chemical Transformations

Total Synthesis Approaches to the Clausenamide Core Structure

Total synthesis approaches aim to construct the complete molecular framework of this compound from simpler precursors. These strategies often involve the formation of the key pyrrolidone ring system and the correct relative and absolute stereochemistry at the four chiral centers.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis involves working backward from the target molecule to identify simpler starting materials and key bond disconnections. For this compound, key disconnections often focus on breaking bonds that form the bicyclic system or introducing functional groups that can be readily transformed into the desired structure. researchgate.netucl.ac.ukyoutube.comyoutube.comyoutube.com

One retrosynthetic approach outlined by Hartwig involves building the skeleton first. researchgate.net Another approach to the core structure has involved an intramolecular acylal cyclisation reaction. ucl.ac.uk The complexity of this compound, with its four chiral centers, necessitates careful planning of these disconnections to control stereochemistry. nih.govresearchgate.netnih.gov

Biomimetic and Bio-inspired Synthetic Pathways

Biomimetic synthesis aims to mimic proposed biological pathways for the synthesis of natural products. While detailed biosynthetic pathways for this compound in Clausena lansium are not fully elucidated, some synthetic strategies have been inspired by plausible biological transformations. nih.govscispace.comcapes.gov.br

One study reported a biomimetic synthesis of certain Clausena alkaloids, including (+)-(5R,6S)-xi-Clausenamide, through an intramolecular 8-endo-epoxy-arene cyclization of (Z)-N-(phenylvinyl)oxiranecarboxamides. nih.govscispace.comcapes.gov.br This approach suggests a potential biological route involving the cyclization of an epoxide precursor.

Common Precursor Methodologies for Structurally Diverse Analogues

Developing synthetic routes that utilize common precursors allows for the efficient synthesis of structurally diverse this compound analogues. This is particularly useful for exploring the structure-activity relationships of this compound and its derivatives. nih.govpitt.eduresearchgate.netcolab.wsacs.orgresearchgate.net

A common precursor approach has been demonstrated for the synthesis of the core structure of racemic this compound. pitt.eduacs.org Additionally, N-substituted this compound analogues have been synthesized using practical methods, highlighting the utility of common intermediates in generating diverse structures for further study. nih.gov Some studies suggest that compounds like N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide (SB204900) can serve as common precursors to various N-heterocyclic Clausena alkaloids, including this compound. researchgate.net

Asymmetric Synthesis of this compound Enantiomers

Given that the biological activity of this compound is often enantiomer-specific, with (-)-Clausenamide being the primary nootropic active ingredient, asymmetric synthesis methods are crucial for obtaining the desired enantiomer in high purity. nih.govresearchgate.netarkat-usa.orgnih.govsemanticscholar.org Asymmetric synthesis involves the use of chiral catalysts or auxiliaries to control the formation of stereocenters. arkat-usa.orgsemanticscholar.orgsigmaaldrich.comwikipedia.orgevitachem.com

Chiral Catalyst-Mediated Approaches

Chiral catalysts can facilitate asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. arkat-usa.orgsemanticscholar.orgevitachem.comgoogle.comgoogle.comlookchem.com

One method for the asymmetric synthesis of (-)-Clausenamide involves the use of fructose-derived chiral ketones or their hydrates as catalysts in the asymmetric epoxidation of trans-cinnamate. google.comgoogle.com This epoxidation is a key step in establishing the stereochemistry early in the synthesis. Other chiral catalysts, such as polyamino acids like poly-L-leucine, have been used in asymmetric epoxidation reactions of α,β-unsaturated ketones, which can serve as precursors to this compound. lookchem.comrsc.org For instance, the oxidation of chalcone (B49325) to an optically active epoxide, a precursor of (+)-Clausenamide, can be catalyzed by poly-L-leucine bound to a solid support. lookchem.comrsc.org

Another approach utilized a magnesium-coordinated chelation control strategy with a chiral α-alkoxymethyl ether nitrile oxide in a 1,3-dipolar cycloaddition, which was applied in the formal total synthesis of (-)-Clausenamide and the total synthesis of (-)-cis-Clausenamide. thieme-connect.com

Chiral Auxiliary Control in Synthesis

Chiral auxiliaries are stereogenic groups temporarily attached to a molecule to influence the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the stereodifferentiation is achieved, the auxiliary is typically removed. sigmaaldrich.comwikipedia.org

One reported method for the enantioselective synthesis of (-)-Clausenamide employs fructose-derived chiral auxiliaries. In this approach, trans-cinnamic acid is condensed with a chiral ketone auxiliary, forming a mixture of diastereomers that can be separated. Subsequent hydrolysis of the auxiliary, followed by cyclization and reduction, yields (-)-Clausenamide with high enantiomeric excess. This strategy leverages the physical separation of diastereomers formed under the influence of the chiral auxiliary to achieve enantiopurity. Another strategy involved the resolution of a racemic intermediate, (±)-clausenamidone, using menthol (B31143) oxyacetic acid to obtain (-)-clausenamidone, which was then reduced to (-)-Clausenamide. arkat-usa.org While effective for obtaining the desired enantiomer, this method is less atom-economical as the unwanted enantiomer is discarded. arkat-usa.org

Table: Synthetic Approaches and Key Features

ApproachKey Reaction/StrategyEnantioselectivity Control MethodStarting Material ExamplesReported Yield/ee (where available)Citations
Asymmetric Synthesis (Shi Yi'an)Epoxidation, Cyclization, ReductionChiral Catalyst (Fructose-derived)trans-cinnamate18.9% yield, 99% ee arkat-usa.orgsemanticscholar.org
Asymmetric Synthesis (Xuan Yi-ning)Epoxidation, Oxidation, Cyclization, ReductionChiral Catalyst (Prolinol silyl (B83357) ether)cinnamaldehyde6.2% yield, 99% ee arkat-usa.orgsemanticscholar.org
Asymmetric Synthesis (Liu Di)Sharpless Asymmetric Epoxidation, Davis OxidationAsymmetric EpoxidationCinnamic aldehyde11.5% yield, 99% ee arkat-usa.orgsemanticscholar.org
Asymmetric Synthesis (Zhu, S. et al.)Oxidation, Amidation, Cyclization, ReductionChemical Resolution of intermediatetrans-cinnamic acid8.9% yield, 99.5-99.9% ee arkat-usa.orgsemanticscholar.org
Asymmetric Synthesis (Juliá-Colonna inspired)Asymmetric EpoxidationChiral Catalyst (Polyamino acid)Chalcone (precursor to (+)-clau)Good to excellent optical purity lookchem.comrsc.org
Formal/Total Synthesis of (-)-Clausenamide1,3-Dipolar Cycloaddition with Chelation ControlMagnesium-Coordinated ChelationChiral α-alkoxymethyl ether nitrile oxide86% (for (-)-cis-clausenamide) thieme-connect.com
Enantioselective SynthesisCondensation with Chiral Auxiliary, Crystallization, etc.Chiral Auxiliary (Fructose-derived)trans-cinnamic acid>98% ee
Synthesis via Resolution of IntermediateResolution of (±)-ClausenamidoneChemical Resolution(±)-Clausenamidone11.5% yield, 98% ee arkat-usa.org
Common Precursor Approach (SB204900)Various Cyclization ReactionsNot explicitly an asymmetric step in this contextSB204900Good to excellent yields researchgate.net

Stereoselective Conversion of Key Intermediates

Stereoselective transformations are crucial in this compound synthesis to establish the correct configuration at the chiral centers. One approach involves the asymmetric epoxidation of a suitable precursor, such as trans-cinnamate, using chiral catalysts google.comgoogle.com. For instance, asymmetric epoxidation catalyzed by fructose-derived chiral ketones has been employed to obtain (2S,3R)-epoxy cinnamate, a key intermediate google.comgoogle.com. This intermediate is then carried forward through subsequent steps, including amidation, oxidation, cyclization, and reduction, to yield optically pure (-)-clausenamide google.comgoogle.com.

Another strategy involves the stereoselective reduction of a cyclic intermediate, such as clausenamidone semanticscholar.orgarkat-usa.org. Reduction of (-)-clausenamidone with sodium borohydride (B1222165) furnishes (-)-clausenamide semanticscholar.orgarkat-usa.org. Stereoselective conversions can also be achieved through reactions like the Meerwein–Ponndorf–Verley reduction, which has been used for the asymmetric reduction of neoclausenamidone, a related analogue researchgate.netnih.gov.

Data on stereoselective conversions can be complex and depend heavily on the specific reaction and catalyst used. However, the goal is consistently high enantiomeric excess (ee) and diastereomeric ratio (dr). For example, asymmetric epoxidation methods have reported achieving high enantioselectivity, leading to products with >98% ee .

Resolution Techniques for Enantiomeric Separation

Given the presence of multiple chiral centers, the synthesis of this compound often involves the challenge of separating enantiomers or diastereomers researchgate.netnih.gov. Resolution techniques are employed to obtain the desired stereoisomer in high purity semanticscholar.orggoogle.com.

Chemical resolution involves the formation of diastereomeric salts or derivatives from a racemic mixture using a chiral resolving agent semanticscholar.orgarkat-usa.org. These diastereomers have different physical properties, allowing for their separation by methods such as crystallization semanticscholar.org.

One reported chemical resolution method in the synthesis of (-)-clausenamide involves the resolution of racemic epoxy cinnamic acid using (R)-(+)-α-methylbenzylamine semanticscholar.orgarkat-usa.org. This process yields the diastereomeric salt, which can be separated, and the desired enantiomer of epoxy cinnamic acid can be recovered semanticscholar.orgarkat-usa.org. Another approach utilizes (-)-menthyloxyacetic acid for the resolution of (±)-clausenamidone semanticscholar.orgarkat-usa.org. While effective, chemical resolution can sometimes suffer from limitations such as the need for large amounts of resolving agent and potential issues with atom economy if the unwanted stereoisomer is discarded semanticscholar.orgarkat-usa.org.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful techniques for separating enantiomers nih.govresearchgate.netnih.gov. These methods allow for the direct separation of enantiomers from a racemic mixture or the analysis of enantiomeric purity nih.govresearchgate.netnih.gov.

HPLC with chiral columns has been successfully applied to the separation of this compound enantiomers, achieving high optical purity nih.gov. Studies have investigated different CSPs and mobile phase compositions to optimize the separation researchgate.netnih.gov. For instance, the separation of epineothis compound enantiomers was optimized using a Chiralcel OJ-H column with a mobile phase of n-hexane and isopropanol (B130326) researchgate.netnih.gov. This method achieved high enantiomeric ratios for both (-)- and (+)-epineothis compound researchgate.netnih.gov. Chromatographic separation offers advantages in terms of purity and analysis, although it may be more suitable for analytical or semi-preparative scales compared to large-scale production in some cases google.com.

Derivatization and Analogue Synthesis

The modification of the this compound structure and the synthesis of its analogues are important for exploring structure-activity relationships and potentially developing compounds with improved properties nih.gov.

The this compound skeleton can be modified at various positions to generate derivatives. These modifications can include alterations to the substituents on the phenyl rings, the nitrogen atom, or the hydroxyl and carbonyl groups researchgate.net. For example, selective derivatization of the hydroxyl groups at different positions of (-)-clausenamide has been reported researchgate.net.

The pyrrolidone core of this compound can be constructed through various cyclization strategies, which can then be further functionalized wvu.edu. Reactions such as intramolecular electrophilic cyclization of alkynylamides have been utilized to form the pyrrolidinone skeleton researchgate.net.

The synthesis of novel chiral derivatives often involves introducing new chiral centers or modifying existing ones with stereochemical control nih.govwvu.edu. Asymmetric synthesis strategies, including organocatalytic approaches, have been employed to construct chiral heterocyclic systems that can serve as scaffolds for this compound analogues wvu.edu. For instance, asymmetric cascade reactions have been developed to synthesize highly functionalized heterocycles, including substituted pyrrolidines, with excellent stereochemistry control wvu.edu.

Structure Activity Relationship Sar Studies and Medicinal Chemistry

Stereospecificity of Biological Activity: Enantiomeric Differences

The presence of multiple chiral centers in clausenamide leads to stereoisomers with distinct biological profiles. nih.govnih.govresearchgate.net A key aspect of this compound research has been the investigation of the stereospecificity of its activity, particularly the differences between its enantiomers. nih.govresearchgate.netnih.govnih.gov

Comparative Analysis of (-)-Clausenamide and (+)-Clausenamide

Extensive pharmacological studies have demonstrated significant differences in the activity of the two main enantiomers, (-)-clausenamide and (+)-clausenamide. nih.govnih.govresearchgate.net (-)-Clausenamide has consistently been identified as the biologically active enantiomer, often referred to as the eutomer, exhibiting promising effects on cognitive function and neuroprotection in various animal models. nih.govnih.govresearchgate.netresearchgate.net It has shown the ability to improve memory impairment and enhance synaptic plasticity. nih.govnih.govresearchgate.netresearchgate.net

In contrast, (+)-clausenamide is generally considered inactive in terms of the primary nootropic effects observed with the (-)-isomer. nih.govnih.govresearchgate.net Furthermore, studies have indicated that (+)-clausenamide may exhibit greater toxicity compared to (-)-clausenamide. nih.govnih.govresearchgate.net

Beyond cognitive effects, stereospecific differences have also been observed in the interaction of this compound enantiomers with biological transporters like P-glycoprotein (P-gp). nih.govplos.org Studies in cell lines expressing high levels of P-gp, such as Caco-2, KBv, and rat brain microvessel endothelial cells, showed that (-)-clausenamide increased the intracellular accumulation of rhodamine 123 (an indicator of P-gp activity), suggesting an inhibitory effect on P-gp efflux. nih.govplos.org Conversely, (+)-clausenamide reduced rhodamine 123 accumulation at lower concentrations, indicating a potential stimulatory effect on P-gp, which converted to an inhibitory effect at higher concentrations, demonstrating a concentration-dependent biphasic effect. nih.govplos.org These findings highlight the stereoselective regulation of P-gp activity by this compound enantiomers, which could have implications for their pharmacokinetics and potential drug-drug interactions. nih.govnih.govresearchgate.net

Here is a summary of the comparative activities:

Feature(-)-Clausenamide(+)-ClausenamideSource
Cognitive EnhancementActive, improves memoryInactive nih.govnih.govresearchgate.net
NeuroprotectionActive (e.g., anti-Aβ toxicity)Less active or inactive nih.govnih.govresearchgate.net
ToxicityLowerGreater nih.govnih.govresearchgate.net
P-gp RegulationInhibitory (increased accumulation of Rh123)Modulator (stimulatory at low conc., inhibitory at high conc.) nih.govplos.org

Elucidation of Key Structural Features for Efficacy

Beyond stereochemistry, SAR studies aim to pinpoint specific functional groups and structural moieties within the this compound scaffold that are essential for its biological activity. While detailed breakdowns of specific bond or group contributions are often complex and require extensive analogue synthesis and testing, the core pyrrolidine (B122466) ring structure with its attached phenyl groups and hydroxyl/carbonyl functionalities is understood to be the pharmacologically important scaffold. ucl.ac.ukopenmedicinalchemistryjournal.com Modifications to different positions on the this compound structure, such as the hydroxyl groups, have been explored to understand their impact on activity. researchgate.net Identifying these key features provides a basis for the rational design of more potent and selective analogues.

Rational Design of this compound Analogues for Enhanced Activity

Based on the insights gained from SAR studies, researchers have engaged in the rational design and synthesis of this compound analogues. acs.orgewochem.orgacs.orgdntb.gov.ua The goal is to create compounds with improved potency, selectivity, pharmacokinetic properties, and potentially reduced toxicity compared to the parent compound. ontosight.ai This involves making targeted modifications to the this compound structure, such as altering substituents, rigidifying the scaffold, or exploring isosteric replacements. researchgate.netewochem.orgontosight.ai For instance, studies have involved the selective modification of hydroxyl groups on the (-)-clausenamide structure to investigate the substituent-activity relationship. researchgate.net The design of rigidified analogues has also been pursued to understand the contribution of the spatial arrangement of groups, such as the phenyl rings, to the observed activity. ewochem.org The development of novel synthetic routes to the this compound core and its analogues is a critical part of this process. ucl.ac.ukacs.org

Computational Chemistry Approaches in SAR Analysis

Computational chemistry plays an increasingly vital role in modern SAR analysis and drug design, including studies on this compound. ontosight.aifmhr.orglifechemicals.com Techniques such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis are employed to gain a deeper understanding of how this compound and its analogues interact with their biological targets at the molecular level. ontosight.aiontosight.aifmhr.org

Molecular docking can predict the binding modes and affinities of different stereoisomers and analogues to potential target proteins, providing insights into the structural requirements for binding and activation or inhibition. QSAR models can correlate structural descriptors of this compound derivatives with their measured biological activities, allowing for the prediction of activity for new, unsynthesized compounds and guiding the design of analogue libraries. ontosight.aifmhr.org These computational approaches accelerate the SAR exploration process by prioritizing the synthesis and testing of compounds with a higher probability of possessing desired activity, thereby reducing the time and resources required for drug discovery. ontosight.aifmhr.orglifechemicals.com

Pharmacological Actions and Molecular Mechanisms

Neuropharmacological Mechanisms

The cognitive-enhancing effects of Clausenamide are attributed to its multifaceted neuropharmacological actions. These mechanisms primarily involve the modulation of synaptic plasticity and the regulation of neuronal calcium homeostasis, which are fundamental to learning and memory.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical physiological process underlying learning and memory. youtube.com (-)-Clausenamide has been shown to modulate synaptic plasticity, primarily by enhancing long-term potentiation and potentiating synaptic transmission. nih.govresearchgate.net

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a widely accepted cellular model for memory formation. frontiersin.org Studies have demonstrated that (-)-Clausenamide has a potent activity in enhancing LTP. nih.gov In animal models, treatment with (-)-Clausenamide has been shown to improve LTP impairment. nih.gov Specifically, it increases the magnitude of LTP induced by high-frequency stimulation (HFS) in the hippocampus, a brain region crucial for memory. nih.gov

The effects of this compound on LTP are stereospecific, meaning they depend on the three-dimensional arrangement of the atoms in the molecule. The (-)-enantiomer significantly enhances LTP, while the (+)-enantiomer shows little to no effect, and at higher doses may even attenuate the magnitude of LTP. nih.govnih.gov Research on various stereoisomers of this compound has confirmed that the nootropic activity is closely related to the specific configuration of the molecule. nih.gov

Effects of this compound Enantiomers on Long-Term Potentiation (LTP)
EnantiomerEffect on Basal Synaptic TransmissionEffect on LTP Magnitude
(-)-ClausenamidePotentiates (at higher doses) nih.govEnhances/Augments nih.govnih.gov
(+)-ClausenamideNo or little effect nih.govnih.govNo effect or attenuates (at higher doses) nih.govnih.gov

Beyond its effects on the induction of LTP, (-)-Clausenamide also potentiates basal synaptic transmission in both anesthetized and freely moving animals. nih.gov It enhances the field excitatory postsynaptic potential (f-EPSP) in the CA1 area of hippocampal slices. nih.gov This potentiation of synaptic transmission suggests an increase in the efficacy of communication between neurons. nih.gov

The mechanism for this enhancement does not appear to involve direct binding to N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Instead, research suggests that (-)-Clausenamide may act as a potassium channel antagonist, leading to membrane depolarization. This depolarization could facilitate the removal of the magnesium ion block from NMDA receptors, thereby promoting glutamate (B1630785) binding and subsequent signal transduction. nih.gov Furthermore, studies indicate that (-)-Clausenamide can increase NMDA receptor density. nih.govnih.gov

Calcium Homeostasis Regulation

Calcium ions (Ca2+) are crucial second messengers in neurons, and their concentration is tightly regulated. Dysregulation of calcium homeostasis is implicated in various neurological conditions. The nootropic effect of (-)-Clausenamide is mediated in part by its ability to modulate intracellular calcium concentrations. nih.govresearchgate.net

One of the multi-target actions of (-)-Clausenamide is a mild elevation of intracellular Ca2+ concentrations. nih.govresearchgate.net This controlled increase in calcium is thought to be a key component of its mechanism for enhancing synaptic function and plasticity.

The potentiation of synaptic transmission by (-)-Clausenamide involves the influx of calcium through specific channels. Research has shown that the enhancement of synaptic transmission is dependent on L-type voltage-dependent calcium channels (VDCCs). nih.govnih.gov The effects of (-)-Clausenamide on LTP are inhibited by nimodipine, a specific blocker of L-type VDCCs, indicating the essential role of these channels. nih.govnih.gov

In addition to influx from the extracellular space, the release of calcium from intracellular stores is also implicated. The effects of (-)-Clausenamide are attenuated by ryanodine (B192298), a blocker of ryanodine receptors which are calcium-release channels on the endoplasmic reticulum. nih.gov This suggests that (-)-Clausenamide promotes calcium influx through VDCCs, which in turn triggers further calcium release from intracellular stores via ryanodine receptors. nih.gov This cascade ultimately activates downstream signaling pathways, such as the CaMKIIα-CREB pathway, which are involved in facilitating synaptic transmission. nih.gov

Influence of Channel Blockers on (-)-Clausenamide-Induced Synaptic Potentiation
BlockerTarget Channel/ReceptorEffect on (-)-Clausenamide Action
NimodipineL-type Voltage-Dependent Calcium Channels (VDCCs)Inhibits/Blocks enhancement nih.govnih.gov
RyanodineRyanodine Receptors (RyRs)Attenuates enhancement nih.gov
APV (a specific antagonist)NMDA ReceptorNo inhibitory effect nih.gov

Cholinergic System Modulation

The central cholinergic system is integral to cognitive functions, including learning and memory. Deficiencies in this system are associated with significant cognitive and memory impairments. Research into (-)-Clausenamide has revealed its modulatory effects on this vital neurotransmitter system, primarily through influencing acetylcholine (B1216132) levels and the activity of its synthesizing enzyme.

Studies have demonstrated that (-)-Clausenamide plays a significant role in modulating acetylcholine (ACh) levels, particularly under conditions of cholinergic deficit. In mouse models where a reduction in ACh was induced by anisodine (B1665107), a muscarinic cholinergic receptor antagonist, pretreatment with (-)-Clausenamide significantly counteracted this reduction. nih.govnih.gov This ameliorating effect was observed to be dose-dependent. nih.govnih.gov In contrast, the enantiomer (+)-Clausenamide showed no effect on the anisodine-induced decrease in ACh levels across the examined brain regions, highlighting the stereospecificity of this pharmacological action. nih.gov The protective action of (-)-Clausenamide against the amnesic effects of anisodine is attributed to its ability to reverse this reduction in ACh. nih.gov It is suggested that this effect is likely the result of increased acetylcholine synthesis and release. nih.gov

Table 1: Effect of this compound Enantiomers on Anisodine-Induced Acetylcholine Reduction

Compound Effect on Acetylcholine (ACh) Levels Dose-Dependent
(-)-Clausenamide Significantly ameliorated the reduction of ACh Yes

| (+)-Clausenamide | No effect on ACh reduction | N/A |

The mechanism behind (-)-Clausenamide's ability to restore acetylcholine levels appears to be linked to the modulation of ACh synthesis. Further investigation revealed that (-)-Clausenamide significantly increased the activity of Choline (B1196258) Acetyltransferase (ChAT) in the cortex, hippocampus, and striatum. nih.gov ChAT is the key enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. nih.gov The enhancement of ChAT activity provides a direct mechanism for the observed increase in ACh synthesis and subsequent release, thereby counteracting cholinergic deficits. nih.gov Additionally, (-)-Clausenamide has been shown to exhibit a neurotrophic action, stimulating the proliferation and supporting the survival and neurite outgrowth of cholinergic neurons. nih.gov

Table 2: Effect of (-)-Clausenamide on Choline Acetyltransferase (ChAT) Activity

Brain Region Effect on ChAT Activity
Cortex Significantly Increased
Hippocampus Significantly Increased

Anti-Apoptotic Mechanisms in Neuronal Cells

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. (-)-Clausenamide exerts neuroprotective effects by intervening in several key pathways that lead to neuronal apoptosis.

The balance between pro- and anti-apoptotic proteins is a critical determinant of cell fate. The anti-apoptotic mechanisms of (-)-Clausenamide involve the direct regulation of genes that control this balance. researchgate.net Research has shown that (-)-Clausenamide increases the expression of the anti-apoptotic gene Bcl-2. researchgate.net Concurrently, it inhibits the expression of several pro-apoptotic genes, including Bax, c-myc, and p53. researchgate.net This dual action shifts the cellular balance towards survival, thereby protecting neurons from apoptotic death.

Table 3: Regulation of Apoptosis-Related Gene Expression by (-)-Clausenamide

Gene Gene Family Role in Apoptosis Effect of (-)-Clausenamide
Bcl-2 Bcl-2 family Anti-apoptotic Increased Expression
Bax Bcl-2 family Pro-apoptotic Inhibited Expression
c-myc Myc family Pro-apoptotic Inhibited Expression

| p53 | p53 family | Pro-apoptotic | Inhibited Expression |

Mitochondria play a central role in the intrinsic pathway of apoptosis. Mitochondrial dysfunction can lead to the release of pro-apoptotic factors, such as cytochrome C. (-)-Clausenamide has been found to bolster mitochondrial function as part of its neuroprotective profile. researchgate.net Specifically, it enhances the activity of mitochondrial complex enzymes I and IV. researchgate.net This enhancement of the electron transport chain leads to an increase in the mitochondrial membrane potential and subsequently reduces the release of cytochrome C, a key step in the activation of the caspase cascade and execution of apoptosis. researchgate.net

Table 4: Mitochondrial Effects of (-)-Clausenamide

Mitochondrial Parameter Effect of (-)-Clausenamide
Complex I Activity Enhanced
Complex IV Activity Enhanced
Membrane Potential Increased

| Cytochrome C Release | Reduced |

Endoplasmic Reticulum (ER) stress is another pathway that can trigger neuronal apoptosis and is implicated in neurodegenerative conditions. (-)-Clausenamide exerts neuroprotective effects by mitigating ER stress. researchgate.net In models of oxygen-glucose deprivation/reoxygenation, which induces ER stress, (-)-Clausenamide was shown to inhibit the activation of key proteins in the unfolded protein response pathway. researchgate.net This includes the inhibition of GRP78, phosphorylated-eIF2α (p-eIF2α), ATF4, and the downstream effector caspase-3, ultimately preventing ER stress-induced apoptosis. researchgate.net

Table 5: Modulation of ER Stress Markers by (-)-Clausenamide

ER Stress Protein Effect of (-)-Clausenamide
GRP78 Inhibition of Activation
p-eIF2α Inhibition of Activation
ATF4 Inhibition of Activation

| Caspase-3 | Inhibition of Activation |

Amelioration of Alzheimer's Disease Pathological Hallmarks (Preclinical Focus)

Preclinical investigations have shown that (-)-clausenamide can suppress major pathological features associated with Alzheimer's disease (AD), including neuronal apoptosis, β-amyloid (Aβ) deposition, and tau hyperphosphorylation. researchgate.net Its therapeutic potential is attributed to its ability to interfere with multiple etiological processes of the disease. nih.govjohnshopkins.edu

Inhibition of β-Amyloid Protein-Induced Cytotoxicity and Apoptosis

The neurotoxicity induced by the aggregation of β-amyloid (Aβ) protein is a central element in the pathogenesis of Alzheimer's disease. nih.gov Studies using differentiated PC12 cells have demonstrated that (-)-clausenamide significantly protects against Aβ-induced neurotoxicity and apoptosis. researchgate.net The compound effectively increases cell viability in the presence of toxic Aβ fragments.

The anti-apoptotic mechanism of (-)-clausenamide is multifaceted. It has been shown to counteract Aβ-induced intracellular calcium (Ca2+) overload and prevent the generation of reactive oxygen species (ROS). nih.govjohnshopkins.edu Furthermore, (-)-clausenamide stabilizes the mitochondrial transmembrane potential and modulates the expression of key apoptosis-regulating proteins. Research indicates it increases the expression of the anti-apoptotic protein Bcl-2 while inhibiting the expression of pro-apoptotic proteins like Bax and p53. researchgate.net This ultimately leads to the inhibition of cleaved Caspase 3 activation, a critical executioner in the apoptotic cascade. researchgate.net

Table 1: Effects of (-)-Clausenamide on β-Amyloid Induced Apoptotic Markers
Apoptotic Marker/EventEffect of β-AmyloidEffect of (-)-Clausenamide TreatmentReference
Intracellular Ca2+ Overload↑ Increase↓ Reversal nih.govjohnshopkins.edu
Reactive Oxygen Species (ROS)↑ Increase↓ Prevention researchgate.net
Bcl-2 Expression (Anti-apoptotic)↓ Decrease↑ Increase researchgate.net
Bax Expression (Pro-apoptotic)↑ Increase↓ Inhibition researchgate.net
p53 Expression (Pro-apoptotic)↑ Increase↓ Inhibition researchgate.net
Cleaved Caspase 3 (Apoptosis Executioner)↑ Increase↓ Inhibition researchgate.net
Suppression of Tau Protein Hyperphosphorylation and Neurofibrillary Tangle Formation

Another defining pathological feature of Alzheimer's disease is the formation of intracellular neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. nih.govnih.gov In a healthy state, tau protein stabilizes microtubules, which are crucial for neuronal structure and transport. bmglabtech.com In AD, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate, leading to neuronal dysfunction and death. mdpi.comresearchgate.net

Preclinical studies have identified (-)-clausenamide as an inhibitor of tau hyperphosphorylation and subsequent neurodegeneration. nih.govjohnshopkins.edu By blocking the excessive phosphorylation of tau, (-)-clausenamide helps to prevent the formation of neurofibrillary tangles, thereby addressing another critical aspect of AD pathology. nih.gov

Modulation of MAPK Signaling Pathways (e.g., p38 MAPK, ERK)

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating cellular processes, and their dysregulation is implicated in Alzheimer's disease. researchgate.netnih.gov The p38 MAPK pathway, in particular, is activated by Aβ and is involved in mediating neuroinflammation, synaptic dysfunction, and tau phosphorylation. nih.govmdpi.com

Research has demonstrated that the neuroprotective effects of (-)-clausenamide against Aβ-induced toxicity are associated with its ability to modulate this pathway. Specifically, (-)-clausenamide inhibits the activation (phosphorylation) of p38 MAPK. tamhsc.edu This action is a key part of the mechanism by which the compound disrupts the Aβ-initiated apoptotic cascade in neuronal cells.

Activation of Learning and Memory-Related Signal Transduction Pathways

Beyond its effects on AD pathology, (-)-clausenamide has been shown to possess nootropic properties, mediated by the activation of signaling pathways integral to learning and memory. nih.govresearchgate.net

CaMKII-ERK Mediated Signaling

In vitro studies have revealed that (-)-clausenamide can transiently enhance intracellular Ca2+ levels, which in turn activates Calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov The activation of CaMKII is a critical event in synaptic plasticity. nih.govnih.gov The effects of (-)-clausenamide on long-term potentiation (LTP), a cellular correlate of memory formation, can be partially blocked by inhibitors of CaMKII and ERK (extracellular signal-regulated kinase), indicating that the CaMKII-ERK pathway is involved in its mechanism of action. nih.gov

CREB Phosphorylation and Gene Product Expression (e.g., zif/268, BDNF)

The signaling cascade initiated by (-)-clausenamide extends to the phosphorylation of the cAMP-response element binding protein (CREB). nih.gov Phosphorylated CREB is a transcription factor that moves into the nucleus to regulate the expression of genes crucial for long-term memory consolidation. ekb.egplos.org In studies investigating (-)-clausenamide, the downstream gene products of CREB activation were identified as zif/268 and brain-derived neurotrophic factor (BDNF). nih.gov Both zif/268 and BDNF are essential for the structural and functional changes at synapses that underpin long-term memory. nih.gov

Table 2: (-)-Clausenamide's Effect on Learning and Memory Pathways
Signaling Molecule/ProcessEffect of (-)-Clausenamide TreatmentFunctional OutcomeReference
Intracellular Ca2+↑ Transient IncreaseInitiates signaling cascade nih.gov
CaMKII Activation↑ ActivationMediates synaptic plasticity nih.gov
ERK Activation↑ ActivationContributes to LTP nih.gov
CREB Phosphorylation↑ IncreaseActivates gene transcription nih.gov
zif/268 Expression↑ IncreaseLong-term memory formation nih.gov
BDNF Expression↑ IncreaseNeuronal survival and memory nih.gov

Hepatoprotective Mechanisms (Preclinical Focus)

This compound, a natural alkaloid, has demonstrated significant hepatoprotective effects in preclinical studies. Its mechanisms of action are multifaceted, primarily centering on the inhibition of specific cell death pathways and the enhancement of the liver's intrinsic antioxidant systems. These protective actions are crucial in mitigating liver damage induced by various toxins.

Inhibition of Ferroptosis Pathway

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. Preclinical evidence strongly indicates that (+)-Clausenamide exerts its hepatoprotective effects by directly inhibiting hepatocyte ferroptosis. nih.gov In studies involving drug-induced liver injury, such as that caused by acetaminophen (B1664979), (+)-Clausenamide was found to suppress this specific cell death pathway both in vivo and in vitro. nih.govnih.gov

The protective effect of (+)-Clausenamide against ferroptosis is associated with its ability to modulate key proteins involved in this process. Specifically, treatment with (+)-Clausenamide leads to an increased protein level of glutathione (B108866) peroxidase 4 (GPX4). nih.gov GPX4 is a crucial enzyme that neutralizes lipid peroxides, thereby preventing the execution of the ferroptotic cell death program. By bolstering GPX4 levels, (+)-Clausenamide effectively counteracts the excessive lipid peroxidation that is a hallmark of ferroptosis-mediated liver damage. nih.gov

Enhancement of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular antioxidant responses. A key mechanism underlying the hepatoprotective action of (+)-Clausenamide is its ability to activate this pathway. nih.gov Research has revealed that (+)-Clausenamide directly interacts with Kelch-like ECH-associated protein 1 (Keap1), a protein that normally targets Nrf2 for degradation. nih.gov

Specifically, (+)-Clausenamide has been shown to react with the Cys-151 residue of Keap1. nih.gov This interaction blocks the ubiquitination of Nrf2, leading to its stabilization and accumulation. nih.gov The stabilized Nrf2 is then able to translocate to the nucleus, where it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of cytoprotective genes. scribd.com This activation of the Keap1-Nrf2 pathway is a central element in how (+)-Clausenamide protects liver cells from ferroptosis induced by drugs. nih.govnih.gov The enhancement of Nrf2 signaling ultimately bolsters the cell's capacity to neutralize oxidative stress and detoxify harmful substances.

Target ProteinEffect of (+)-ClausenamideConsequence
Keap1Binds to Cys-151 residueBlocks Nrf2 ubiquitination
Nrf2Increased stability and nuclear translocationActivation of antioxidant gene transcription

Reduction of Lipid Peroxidation and Promotion of Glutathione Synthesis

A direct consequence of the inhibition of ferroptosis and activation of the Nrf2 pathway is a significant reduction in lipid peroxidation. (+)-Clausenamide has been demonstrated to alleviate the excessive production of lipid peroxidation in both cultured liver cell lines and in mouse models of drug-induced liver injury. nih.gov This reduction in lipid damage is a critical factor in preserving the integrity of cellular membranes and preventing cell death.

Furthermore, (+)-Clausenamide has been reported to promote the synthesis of glutathione (GSH), a vital intracellular antioxidant. nih.gov The enantiomer (+)-Clausenamide, in particular, has shown a pronounced effect on increasing GSH synthesis and enhancing the activity of glutathione S-transferase (GST). nih.gov GSH plays a direct role in neutralizing reactive oxygen species and is an essential cofactor for the function of enzymes like GPX4. nih.gov By promoting GSH synthesis, (+)-Clausenamide ensures a robust antioxidant defense system, which is critical for protecting hepatocytes from oxidative damage and preventing the initiation of lipid peroxidation. nih.govtnstate.edu

Biomarker/ProcessEffect of (+)-Clausenamide Treatment
Lipid PeroxidationSignificantly reduced
Glutathione (GSH) SynthesisPromoted
Glutathione S-transferase (GST) ActivityEnhanced
Glutathione Peroxidase 4 (GPX4) Protein LevelIncreased

Preclinical Efficacy Studies in Animal Models

Memory and Cognitive Function Improvement Models

Studies in rodent models have investigated the potential of Clausenamide, primarily its (-)-enantiomer, to ameliorate memory and cognitive deficits.

(-)-Clausenamide has demonstrated the ability to improve learning and memory in several animal models of amnesia and cognitive decline. In a study using an anisodine-induced amnesia model in mice, pretreatment with (-)-Clausenamide significantly ameliorated the reduction of acetylcholine (B1216132) levels in the frontal cortex, hippocampus, and striatum in a dose-dependent manner. This protective action against anisodine-induced memory deficits in the step-through test was attributed to its ability to reverse the acetylcholine reduction. nih.govnih.gov In contrast, (+)-Clausenamide showed no effect on acetylcholine levels or anisodine-induced memory deficits in these brain regions. nih.gov

Research indicates that (-)-Clausenamide enhances learning and memory in various animal models, including APP-transgenic mice, which serve as a model for Alzheimer's disease, and aged rats. nih.govresearchgate.net In aged rats, administration of (-)-Clausenamide resulted in significant improvements in memory tasks compared to control groups. Furthermore, (-)-Clausenamide has been shown to inhibit beta-amyloid (Aβ) toxicity and block neurofibrillary tangle formation by inhibiting the phosphorylation of tau protein, both of which are implicated in Alzheimer's disease pathology. nih.govresearchgate.net

While anisodine (B1665107) and Aβ-induced amnesia models have shown positive results for (-)-Clausenamide, detailed findings regarding its effects in cycloheximide-induced amnesia models were not prominently featured in the reviewed literature.

Key findings from memory and cognitive function improvement models are summarized below:

ModelCompound TestedKey Finding
Anisodine-induced amnesia(-)-ClausenamideAmeliorated memory deficits; reversed acetylcholine reduction. nih.govnih.gov
Anisodine-induced amnesia(+)-ClausenamideNo effect on memory deficits or acetylcholine levels. nih.gov
Aβ-induced amnesia/AD model(-)-ClausenamideImproved learning and memory; inhibited Aβ toxicity and tau phosphorylation. nih.govresearchgate.net
Aged Rats(-)-ClausenamideImproved memory in behavioral tasks.

Electrophysiological studies have provided insights into the mechanisms underlying the cognitive effects of (-)-Clausenamide, particularly its influence on synaptic plasticity in the hippocampus, a brain region critical for learning and memory. Research using hippocampal slices from rats has shown that (-)-Clausenamide enhances synaptic transmission by facilitating field excitatory postsynaptic potential (f-EPSP) in the CA1 area. nih.govresearchgate.net

Furthermore, (-)-Clausenamide has been demonstrated to induce long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, which is considered a cellular mechanism of learning and memory. nih.govresearchgate.net This effect is associated with the modulation of intracellular calcium levels and the activation of signaling pathways crucial for LTP. The ability of (-)-Clausenamide to increase synaptic plasticity in both efficacy and structure is considered a key aspect of its anti-dementia effect. nih.govresearchgate.net

Neuroprotection in Models of Neural Injury

This compound has also been investigated for its neuroprotective properties in models of neural injury, including those involving oxidative stress and ischemia-reperfusion.

Oxidative stress is a significant contributor to neuronal damage in various neurological disorders. Studies have indicated that this compound can reduce apoptosis in hippocampal neurons induced by oxidative stress. Specifically, (-)-Clausenamide has been reported to protect against oxidative stress-induced neuronal damage. researchgate.net

Ischemia-reperfusion injury, which occurs when blood flow is restored to tissue after a period of oxygen deprivation, can lead to significant neuronal damage. Research suggests that (-)-Clausenamide reduces apoptosis in cerebral ischemia models. researchgate.net While this indicates a potential protective effect, detailed findings specifically focusing on ischemia-reperfusion injury models were not extensively available in the reviewed literature.

Hepatoprotective Efficacy in Induced Liver Injury Models

Beyond its effects on the nervous system, (+)-Clausenamide has shown promise in protecting against liver injury induced by various agents.

Studies have demonstrated that (+)-Clausenamide exhibits significant hepatoprotective effects against drug-induced liver injury (DILI), notably in models of acetaminophen (B1664979) overdose. dntb.gov.uanih.govnih.gov In experimental settings, (+)-Clausenamide has been shown to alleviate hepatic pathological damage and dysfunction induced by acetaminophen and erastin. dntb.gov.uanih.gov

The protective mechanism involves the inhibition of ferroptosis, a form of programmed cell death. dntb.gov.ua (+)-Clausenamide achieves this by enhancing the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. dntb.gov.ua This enhancement leads to reduced lipid peroxidation and promotes the synthesis of glutathione (B108866) (GSH), an important antioxidant. dntb.gov.ua In vitro and in vivo studies have confirmed the efficacy of (+)-Clausenamide in mitigating liver damage associated with hepatotoxic agents. dntb.gov.ua

Key findings from hepatoprotective efficacy studies are summarized below:

ModelCompound TestedKey Finding
Acetaminophen-induced liver injury(+)-ClausenamideAlleviated hepatic damage and dysfunction; inhibited ferroptosis; enhanced Nrf2 pathway; increased GSH. dntb.gov.uanih.govnih.gov
Erastin-induced liver injury (in vitro)(+)-ClausenamideAlleviated hepatic pathological damages. dntb.gov.uanih.gov

Metabolism and Pharmacokinetics Research Preclinical

Absorption and Distribution Studies in Animal Models

Studies in rats have shown that the absorption and distribution of (-)-Clausenamide are more rapid than those of (+)-Clausenamide. nih.govresearchgate.net After oral administration, both enantiomers are distributed to target tissues such as the hippocampus, cortex, and cerebellum, with the distribution also exhibiting stereoselectivity. researchgate.net The differing absorption and distribution rates contribute to the observed stereoselective pharmacokinetics. nih.gov

Metabolic Pathways and Metabolite Identification in Animal Liver Microsomes

The metabolism of Clausenamide enantiomers primarily occurs through hydroxylation in the liver, mediated predominantly by cytochrome P450 (CYP) enzymes, particularly the CYP3A isoforms. researchgate.netresearchgate.netnih.govresearchgate.net Studies using rat liver microsomes have identified several hydroxylated metabolites. nih.govnih.gov

Key metabolites identified include:

6-hydroxyl-Clausenamide (CM1) researchgate.netnih.gov

5-hydroxyl-Clausenamide (CM2) researchgate.netnih.gov

4-hydroxyl-Clausenamide (CM3) researchgate.net

4,6-dihydroxyl-Clausenamide (CM4) researchgate.net

4-phenyl-m-hydroxyl-Clausenamide (CM5) researchgate.net

4,7-phenyl-m-hydroxyl-Clausenamide (CM6) researchgate.net

3-dihydroxyl-Clausenamide (CM7) researchgate.net

N-demethyl-Clausenamide (CM8) researchgate.netresearchgate.net

The metabolic pathways involve various hydroxylation reactions and N-demethylation. researchgate.netresearchgate.net

Stereoselective Metabolism of this compound Enantiomers

A pronounced stereoselectivity is observed in the metabolism of this compound enantiomers. nih.govresearchgate.net In rat liver microsomes, (-)-Clausenamide is cleared more rapidly than (+)-Clausenamide. nih.gov The major metabolite of (-)-Clausenamide is reported to be 7-hydroxyl-Clausenamide, while the main metabolite of (+)-Clausenamide is 4-hydroxyl-Clausenamide. researchgate.netnih.gov This stereoselectivity in metabolism, particularly the differential activity of CYP3A isoforms towards the enantiomers, is a significant factor contributing to their distinct pharmacokinetic profiles. nih.govnih.govnih.gov

Data from rat liver microsome studies illustrate the stereoselective clearance:

Substrate Concentration (mM)(+)/(-) Peak Height Ratio
0.251.0
21.8

This table indicates that at higher substrate concentrations, the metabolic clearance of (-)-Clausenamide is greater than that of (+)-Clausenamide, as reflected by the peak height ratios of the remaining enantiomers. nih.gov

Further studies in rabbits also demonstrated that both enantiomers undergo an intermediate degree of first-pass metabolism, with (-)-Clausenamide exhibiting a higher hepatic extraction rate (64.7%) compared to (+)-Clausenamide (50.8%). nih.gov The intrinsic metabolic clearances also showed stereoselectivity, with values of 186.3 l/h for (-)-Clausenamide and 107.2 l/h for (+)-Clausenamide. nih.gov

Excretion Pathways in Preclinical Models

The excretion pathways of this compound enantiomers also exhibit stereoselectivity in rats. nih.gov Following oral administration, (-)-Clausenamide is primarily excreted in feces, accounting for a significant portion of the administered dose. nih.govnih.gov In contrast, (+)-Clausenamide is mainly excreted via bile. nih.gov

Studies in rats administered with (-)-Clausenamide (30 mg/kg orally) showed the following cumulative excretion over 112-120 hours:

Excretion Route% of Administered Dose (Parent Drug)% of Administered Dose (6-OH-(-)-Clausenamide)
Feces44% (in 112 hours) nih.gov0.92% nih.gov
Urine7.1% (in 120 hours) nih.gov0.46% nih.gov
Bile0.013% (in 24 hours) nih.gov0.0003% nih.gov

The total percentage of excretion via bile, urine, and feces for (-)-Clausenamide and its metabolites was approximately 20%, while for (+)-Clausenamide and its metabolites, it was around 25.9%. researchgate.net This suggests that a substantial portion of both enantiomers is transformed into metabolites before excretion. researchgate.net

Analytical Methodologies for Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

HPLC and LC-MS are fundamental techniques for the analysis of Clausenamide and its related compounds. These methods are widely applied for the separation, identification, and quantification of this compound in various research contexts, including metabolic studies and purity assessments.

HPLC with diode array detection (HPLC-DAD) has been utilized for the analysis of this compound and its known metabolites in biological samples such as urine, feces, and blood from rats. researchgate.netnih.gov This approach allows for the online analysis of the parent compound and its transformation products. nih.gov Reversed-phase HPLC is a common mode, employing columns such as Kromasil C18. researchgate.net Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and water, often with modifiers like acetic acid to optimize separation. researchgate.net

The coupling of HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity, enabling the identification and structural elucidation of metabolites. LC-MS analysis has been used to identify unknown metabolites of this compound. researchgate.netnih.govingentaconnect.com For instance, LC-MS analysis with post-column modification and positive polarity has been employed to study the metabolism of (+)- and (-)-clausenamide incubated with rat liver microsomes, leading to the determination of metabolites including 3-dehydrothis compound. ingentaconnect.com LC-MS/MS systems, such as those utilizing hybrid triple quadrupole-linear ion trap mass spectrometers with electrospray ionization (ESI) in positive selected reaction monitoring (SRM) mode, are particularly valuable for sensitive and selective detection and quantification in complex matrices. rsc.org

These chromatographic and hyphenated techniques are essential for monitoring the fate of this compound in in vitro and in vivo studies, providing crucial data on its biotransformation and distribution.

Capillary Electrophoresis for Isomer Separation

This compound possesses multiple chiral centers, leading to the existence of numerous stereoisomers, including the biologically active (-)- and (+)-enantiomers. researchgate.net The separation of these isomers is critical for understanding their individual properties and activities. Capillary electrophoresis (CE) is a powerful technique for the separation of chiral compounds, including optical isomers. bio-rad.comnih.gov

CE offers rapid and reliable methods for isomer separation of this compound. researchgate.net The separation in CE is based on the differential migration of analytes in an electric field, influenced by their charge, size, and shape. bio-rad.com For chiral separation, a chiral selector is typically added to the background electrolyte, interacts with the enantiomers, and forms labile diastereoisomeric complexes with different stabilities and thus different migration velocities. bio-rad.comnih.gov

While specific details on the CE conditions for this compound isomer separation were not extensively detailed in the search results, CE is recognized as a suitable technique for this purpose, alongside chiral column chromatography. researchgate.net222.198.130 The ability of CE to separate closely related molecules, including isomers, makes it a valuable tool in the comprehensive analysis of this compound stereoisomers. mdpi.com

Quality Control Methods for Research-Grade Material Purity

Ensuring the purity of research-grade this compound material is paramount for obtaining reliable experimental results. Quality control (QC) methods are implemented to determine the chemical purity and identify potential impurities.

HPLC is a primary method used for determining the optical purity and identifying impurities in this compound samples. researchgate.net By using appropriate chromatographic conditions (e.g., specific columns and mobile phases), different compounds in the sample can be separated and detected, allowing for the assessment of the main component's purity and the presence of any related substances or contaminants. researchgate.net Certificates of Analysis (COA) often accompany research-grade materials, providing data on purity determined by techniques like HPLC. abmole.commedkoo.commedchemexpress.com

For bioanalytical methods used in research, quality control samples (QCs) are prepared to assess the accuracy and precision of the method. rsc.orgyoutube.com These QCs are typically prepared by spiking known quantities of the analyte into the relevant biological matrix. youtube.com Method validation parameters such as linearity, accuracy, precision, recovery, and matrix effect are evaluated using these QC samples to ensure the reliability of the quantitative data obtained in research studies. rsc.org

Bioanalytical Methods for Quantitation in Biological Matrices

Accurate quantification of this compound in biological matrices (such as plasma, urine, and tissue samples) is essential for pharmacokinetic, metabolism, and distribution studies in research. Bioanalytical methods, particularly those based on LC-MS/MS, are widely used for this purpose due to their sensitivity and selectivity. nih.gov

LC-MS/MS methods have been developed and validated for the quantification of (-)-clausenamide and its metabolites in rat plasma. researchgate.net These methods often involve sample preparation steps, such as extraction with organic solvents (e.g., ethyl acetate (B1210297) or chloroform), to isolate the analytes from the complex biological matrix. researchgate.net Internal standards, such as glipzide or DM-9384, are commonly used to improve the accuracy and reproducibility of the quantification by compensating for variations in sample preparation and instrument response. researchgate.net

Validation of bioanalytical methods for this compound in biological matrices involves assessing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision (intra-day and inter-day variations), recovery, and matrix effects. rsc.org For instance, a validated LC-MS/MS method for related compounds showed good linearity over specific concentration ranges, with acceptable intra- and inter-day variations, recoveries, and matrix effects. rsc.org These validation parameters ensure that the method is reliable for the intended research application, providing confidence in the quantitative data obtained from biological samples. youtube.com

The use of stable isotope-labeled internal standards is a recommended methodological approach in LC-MS/MS assays for controlling metabolic variability and ensuring accurate quantification in biological matrices.

Future Research Directions and Unaddressed Academic Questions

Exploration of Additional Molecular Targets and Pathways

While Clausenamide, particularly the (-)-enantiomer, has been shown to exert its nootropic and neuroprotective effects through multiple targets, including modulation of the cholinergic system, synaptic plasticity, and calcium signaling pathways, the full spectrum of its molecular interactions is likely not yet completely understood. patsnap.comresearchgate.netnih.govnih.gov Research indicates its involvement in inhibiting beta-amyloid toxicity and tau hyperphosphorylation, key pathological features of Alzheimer's disease. patsnap.comresearchgate.netnih.govnih.govresearchgate.nettargetmol.com Additionally, (+)-clausenamide has demonstrated hepatoprotective effects by inhibiting ferroptosis, a form of regulated cell death, through the activation of the Nrf2 signaling pathway. nih.gov Future research should aim to comprehensively map all direct and indirect molecular targets of both (-)- and (+)-Clausenamide and other stereoisomers. This could involve high-throughput screening assays, affinity chromatography coupled with mass spectrometry, and advanced computational modeling to predict potential binding partners. Understanding the interplay between these multiple targets is crucial for deciphering the complete pharmacological profile of this compound and identifying potential off-target effects.

Investigation of Novel Analogues with Improved Specificity or Potency

The existence of 16 possible stereoisomers of this compound, each potentially possessing distinct biological activities, highlights the opportunity for the rational design and synthesis of novel analogues. patsnap.comresearchgate.netnih.govnih.gov While (-)-Clausenamide is recognized as the primary nootropic eutomer and (+)-Clausenamide shows hepatoprotective effects, other stereoisomers and synthetic derivatives could exhibit improved potency, specificity for particular targets, altered pharmacokinetic profiles, or reduced potential for adverse effects. patsnap.comnih.govresearchgate.netnih.gov Future research should focus on structure-activity relationship (SAR) studies for a wider range of this compound analogues. This involves synthesizing libraries of compounds with modifications to the core structure and side chains, followed by rigorous in vitro and in vivo pharmacological testing to evaluate their efficacy and specificity. The goal is to identify lead compounds with enhanced therapeutic indices for specific applications, such as highly potent and selective agents for cognitive enhancement or neuroprotection, or analogues with optimized hepatoprotective activity.

Advanced In Vitro and In Vivo Model Development for Mechanistic Insights

Current research on this compound has utilized various in vitro and in vivo models, including neuronal cell cultures and rodent models of memory impairment and neurodegenerative diseases. nih.govresearchgate.netnih.gov However, gaining deeper mechanistic insights requires the development and application of more sophisticated model systems. This includes utilizing induced pluripotent stem cell (iPSC)-derived neuronal models from patients with specific neurological disorders to study the effects of this compound in a more physiologically relevant context. Organ-on-a-chip technology could provide complex multicellular environments that mimic the blood-brain barrier or hepatic tissue, allowing for detailed studies of transport, metabolism, and cellular interactions. Furthermore, advanced in vivo models, such as genetically modified animals that more closely replicate human disease pathology, are needed to fully evaluate the long-term effects and therapeutic potential of this compound and its analogues. These models should incorporate advanced imaging techniques and electrophysiology to monitor changes in neural activity and network function in response to treatment.

Application of Omics Technologies (e.g., Phosphoproteomics) in Mechanism Elucidation

To comprehensively understand the cellular and molecular mechanisms underlying this compound's effects, the application of advanced omics technologies is essential. x-omics.nlazolifesciences.comnih.govbiorxiv.org Phosphoproteomics, which involves the large-scale analysis of protein phosphorylation, can provide critical insights into the signaling pathways modulated by this compound. x-omics.nlazolifesciences.comnih.govbiorxiv.org Given that (-)-Clausenamide influences signaling pathways involved in learning and memory, such as the CaMKII-ERK-CREB pathway, phosphoproteomic studies could identify specific phosphorylation events and kinases that are affected. nih.govresearchgate.net Integrating phosphoproteomics with other omics approaches, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiles), can provide a holistic view of the cellular response to this compound treatment. azolifesciences.combiorxiv.org This multi-omics approach can help identify key regulatory nodes, feedback loops, and interconnected pathways that contribute to its pharmacological effects, potentially revealing novel therapeutic targets or biomarkers.

Understanding Long-Term Effects on Neural Circuitry and Network Function

While studies have shown that (-)-Clausenamide can improve long-term potentiation (LTP), a cellular correlate of learning and memory, and increase synapse density in animal models, the long-term impact of this compound on neural circuitry and network function remains an important area for investigation. nih.govresearchgate.netnih.govgoogle.comgoogle.com Future research should explore how chronic administration of this compound affects the structural and functional plasticity of neural networks in healthy and diseased states. This could involve longitudinal studies using in vivo imaging techniques like fMRI or calcium imaging to monitor changes in brain activity patterns and connectivity over time. Understanding the sustained effects on neural circuits is crucial for assessing the long-term therapeutic benefits and potential adaptive changes or compensatory mechanisms that may occur with prolonged this compound exposure.

Biosynthetic Pathway Elucidation and Chemoenzymatic Synthesis

This compound is a natural product isolated from Clausena lansium. patsnap.comresearchgate.netnih.govnih.govnih.govgoogle.com Elucidating the complete biosynthetic pathway of this compound in this plant would provide valuable insights into the enzymes and genetic machinery involved in its production. rsc.org This knowledge could potentially enable the development of more efficient and sustainable methods for this compound production through synthetic biology or metabolic engineering approaches. Furthermore, the complex structure of this compound, with its four chiral centers, presents challenges for efficient and stereoselective chemical synthesis. patsnap.comresearchgate.netnih.govresearchgate.netnih.govgoogle.comarkat-usa.orgsemanticscholar.org While several synthetic routes have been developed, including asymmetric synthesis and resolution methods, further research is needed to develop more practical, cost-effective, and environmentally friendly chemoenzymatic synthesis strategies. arkat-usa.orgsemanticscholar.orgontosight.aimdpi.comresearchgate.netmdpi.comjst.go.jpnih.gov Chemoenzymatic approaches, which combine chemical and enzymatic transformations, offer the potential for high stereoselectivity and milder reaction conditions, which could be advantageous for large-scale production of specific this compound stereoisomers.

Comparative Pharmacological Profiling of Less Studied Stereoisomers

With 16 possible stereoisomers, research has primarily focused on the biological activities of (-)- and (+)-Clausenamide. patsnap.comresearchgate.netnih.govresearchgate.netnih.gov However, the pharmacological profiles of the other 14 stereoisomers are largely uncharacterized. Future research should undertake a systematic comparative pharmacological profiling of all, or at least a representative set, of the less studied stereoisomers. This involves synthesizing or isolating these stereoisomers and evaluating their effects in a range of in vitro and in vivo assays relevant to neurological and other diseases where this compound has shown potential. patsnap.comontosight.ai This comprehensive profiling could reveal novel biological activities, distinct target specificities, or potentially synergistic effects when used in combination. Understanding the structure-activity relationships across all stereoisomers is essential for fully unlocking the therapeutic potential of the this compound scaffold.

Q & A

Q. What validation criteria distinguish artefactual P-gp modulation from true pharmacological effects?

  • Methodological Answer : Include cytotoxicity controls (MTT assays) to rule out nonspecific membrane disruption. Test structurally unrelated P-gp substrates (e.g., digoxin, paclitaxel) for consistency. Replicate findings in primary cells (e.g., human hepatocytes) to reduce cell line-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.